![molecular formula C19H16BrN5O2S B2711465 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1207042-34-9](/img/structure/B2711465.png)

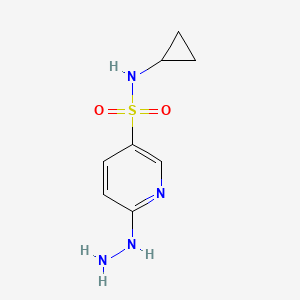

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthetic route for this compound involves intricate steps, including thiazole formation, bromination, and triazole synthesis. Researchers have explored various methods to achieve this complex structure .

Molecular Structure Analysis

The molecular formula of this compound is C₁₁H₇BrN₂S , with a molecular weight of 279.16 g/mol . The SMILES notation provides insight into its arrangement: Brc1ccc(cc1)-c2csc(CC#N)n2 .

Chemical Reactions Analysis

While specific reactions involving this compound may vary, it can participate in nucleophilic substitutions, cyclizations, and condensations. Researchers have investigated its reactivity and potential transformations .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Thiazole and triazole derivatives have been synthesized and characterized for their antimicrobial activities against various strains of bacteria and fungi. For instance, some novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives were screened for antimicrobial activity, showcasing their potential in addressing microbial resistance (Kaneria et al., 2016).

Corrosion Inhibition

Research has also explored the use of thiazole and thiadiazole derivatives as corrosion inhibitors. A study focusing on the inhibition performances of these derivatives against the corrosion of iron highlighted their effectiveness, indicating potential applications in protecting metals from corrosion (Kaya et al., 2016).

Structural Characterization and Applications

Several studies have been dedicated to the synthesis, characterization, and potential applications of thiazole and triazole compounds. For example, the synthesis and structural characterization of isostructural thiazoles with potential applications in various fields have been reported, demonstrating the versatility of these compounds (Kariuki et al., 2021).

Anticancer Activities

Thiazole derivatives have also been investigated for their anticancer properties. New benzothiazole acylhydrazones were synthesized and evaluated as anticancer agents, highlighting the therapeutic potential of thiazole-based compounds in oncology (Osmaniye et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

5-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,5-dimethoxyphenyl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN5O2S/c1-26-14-7-13(8-15(9-14)27-2)25-18(21)17(23-24-25)19-22-16(10-28-19)11-3-5-12(20)6-4-11/h3-10H,21H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINGEXDNYCUPMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)Br)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2711387.png)

![[(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol](/img/structure/B2711388.png)

![4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}thiomorpholine](/img/structure/B2711389.png)

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2711397.png)